Chitobiose Dihydrochloride

Description

Properties

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O9.ClH/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12;/h3-12,15-20H,1-2,13-14H2;1H/t3-,4-,5-,6-,7-,8-,9-,10-,11?,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAPINRIHPDKSA-ZRQXRZBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)N)O)CO)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115350-24-8 | |

| Record name | Chitobiose Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure of Chitobiose Dihydrochloride

Introduction

Chitobiose dihydrochloride (B599025) is a significant chitosan (B1678972) oligosaccharide, fundamentally a disaccharide composed of two D-glucosamine units.[1][2][3] These units are linked by a β-1,4-glycosidic bond, making it the dimeric repeating unit of chitosan.[1] The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, facilitating its application in various research and development fields.[1] This guide provides an in-depth look at its molecular structure, physicochemical properties, and the experimental protocols used for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.

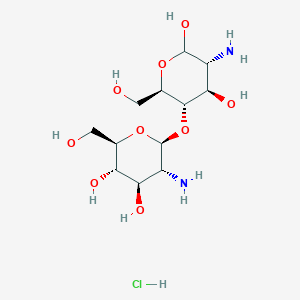

Molecular Structure and Visualization

Chitobiose consists of two glucose derivative monomers, specifically D-glucosamine, connected via a β-(1→4) linkage. This means the C1 (anomeric carbon) of the first glucosamine (B1671600) unit is linked to the oxygen atom on the C4 of the second unit, with the bond oriented in the beta position. In the dihydrochloride form, the amino groups (-NH2) at the C2 position of each glucosamine unit are protonated to form ammonium (B1175870) groups (-NH3+), each associated with a chloride ion (Cl-).

The IUPAC name for this structure is (2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;dihydrochloride.[1]

Caption: Molecular structure of Chitobiose Dihydrochloride.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₆Cl₂N₂O₉ | [1][4] |

| Molecular Weight | 413.25 g/mol | [1][3][4][5] |

| CAS Number | 115350-24-8 | [2][5][6] |

| Appearance | White or almost white powder or flocculus | [6] |

| Purity | ≥ 98% (as determined by HPLC) | [6] |

| Solubility | Soluble in water (>100 mg/mL), may require sonication | [2] |

| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3][5] |

| Synonyms | Chitosan dimer dihydrochloride, 2-Amino-4-O-(2-amino-2-deoxy-b-D-glucopyranosyl)-2-deoxy-D-ribo-hexopyranose dihydrochloride | [6] |

Experimental Protocols

The synthesis and structural confirmation of this compound involve several key experimental methodologies.

Synthesis Methods

-

Enzymatic Hydrolysis: This is a common method for producing chitobiose from natural chitin (B13524) sources.[1]

-

Objective: To selectively cleave chitin polymers into disaccharide units.

-

Protocol:

-

A source of chitin, such as shrimp shells or fungal cell walls, is pretreated to remove impurities.[7]

-

Specific enzymes, typically endochitinases like those from Vibrio campbellii, are introduced to a buffered solution containing the chitin substrate.[1][7]

-

The mixture is incubated under controlled conditions (e.g., 30°C for 24 hours) to allow for enzymatic digestion.[7]

-

The reaction is monitored over time, and the resulting chitooligosaccharides are harvested.

-

Purification steps, such as preparative HPLC, are used to isolate chitobiose with high purity (>99%).[7]

-

-

-

Chemical Synthesis: This approach allows for controlled, targeted synthesis, often employing protecting group strategies.[1]

-

Objective: To chemically construct the disaccharide from glucosamine precursors.

-

Protocol (Alkaline Hydrolysis Example):

-

A chitin or chitooligosaccharide precursor is subjected to controlled deacetylation.[1]

-

The precursor is treated with a concentrated alkaline solution, such as 50% aqueous sodium hydroxide.[1]

-

The reaction is heated (e.g., at 100°C) for a specific duration (3-4 hours) to achieve a high degree of deacetylation while preserving the β-(1→4) glycosidic bonds.[1]

-

The product is then neutralized, and the chitobiose is purified from the reaction mixture.

-

The final step involves forming the dihydrochloride salt by treating the purified chitobiose with hydrochloric acid.

-

-

Structural Characterization and Analysis

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[5][6]

-

Methodology: A sample is dissolved in an appropriate solvent and injected into an HPLC system equipped with a suitable column (e.g., an amino-column like Asahipak NH2P-50). The compound is separated from impurities, and its purity is quantified by detecting the eluent.[7]

-

-

Nuclear Magnetic Resonance (HNMR) Spectroscopy: A primary technique for confirming the molecular structure.[3][5]

-

Methodology: A purified sample is dissolved in a suitable deuterated solvent (e.g., D₂O). The ¹H NMR spectrum is acquired, providing information on the chemical environment of each proton. Analysis of chemical shifts, coupling constants, and integration confirms the presence of the two glucosamine units, the β-1,4 linkage, and other structural features.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.[3][7]

-

Methodology: Techniques like Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) are employed. The purified chitobiose is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed mass should correspond to the calculated mass of the protonated or adducted molecule (e.g., [M+Na]⁺), confirming its molecular formula.[7]

-

Caption: Workflow for Chitobiose synthesis and analysis.

Biological Activity and Applications

This compound is not merely a structural unit but also exhibits notable biological activities, making it a compound of interest for pharmaceutical and biotechnological applications.

-

Prebiotic and Antimicrobial Effects: It can serve as a substrate for beneficial gut bacteria, promoting gut health.[1] Additionally, it has been reported to inhibit the growth of certain pathogenic bacteria and fungi.[1]

-

Antioxidant Properties: Studies have indicated that chitobiose possesses antioxidant capabilities, which may help in mitigating cellular oxidative stress.[1][3]

-

Research Applications: It is widely used as a standard reference material and a building block in glycobiology research.[8] Its applications include the study of glycoproteins, the synthesis of larger oligosaccharides, and its use as a substrate in enzyme assays to characterize chitinases and other glycoside hydrolases.[6]

References

- 1. Buy Chitobiose (dihydrochloride) [smolecule.com]

- 2. abmole.com [abmole.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chitobiose 2HCl | C12H26Cl2N2O9 | CID 57369765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [chembk.com]

An In-Depth Technical Guide to Chitobiose Dihydrochloride for Researchers and Drug Development Professionals

An introduction to Chitobiose Dihydrochloride (B599025), a promising disaccharide with significant potential in pharmaceutical and biotechnological applications. This document provides a comprehensive overview of its chemical properties, biological activities, and relevant experimental protocols.

Chitobiose dihydrochloride is a disaccharide composed of two β-(1→4) linked D-glucosamine units. It is a derivative of chitin (B13524), a naturally abundant polymer found in the exoskeletons of crustaceans and the cell walls of fungi. As a water-soluble salt form, this compound offers enhanced stability and ease of use in aqueous solutions, making it a valuable compound for a variety of research and development applications. Its biocompatibility and low toxicity further underscore its potential in the pharmaceutical and biotechnology sectors.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 115350-24-8 | |

| Molecular Weight | 413.25 g/mol | |

| Molecular Formula | C₁₂H₂₆Cl₂N₂O₉ | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water |

Biological Activities and Applications

This compound exhibits a range of biological activities that are of significant interest to the scientific community. These properties form the basis of its current and potential applications in drug development and biotechnology.

Antioxidant Properties

Chitobiose has demonstrated notable antioxidant activity. Studies have shown its capacity to scavenge free radicals, which are implicated in a variety of disease states. This antioxidant potential suggests its utility as a therapeutic agent or a supplement to mitigate oxidative stress.

Prebiotic Effects

As a prebiotic, chitobiose can selectively promote the growth of beneficial gut bacteria. This modulation of the gut microbiota can have profound effects on host health, including improved digestion and enhanced immune function.[1]

Immunomodulatory Effects

Chitobiose and its parent compound, chitosan (B1678972), have been shown to modulate the immune system. They can influence the activity of various immune cells, including macrophages and dendritic cells, and affect the production of cytokines.[2] This immunomodulatory activity is being explored for applications in vaccine adjuvants and therapies for immune-related disorders.[2]

Drug Delivery

The biocompatibility and mucoadhesive properties of chitosan derivatives make them attractive candidates for drug delivery systems. Chitobiose, as a component of these systems, can potentially enhance the absorption and bioavailability of co-administered therapeutic agents.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound and its biological activities.

Enzymatic Synthesis of Chitobiose from Chitin

Objective: To produce high-purity chitobiose from chitin using enzymatic hydrolysis.

Materials:

-

Colloidal chitin (prepared from shrimp shell chitin)

-

Chitinase (B1577495) enzyme (e.g., from Vibrio campbellii)

-

Bovine Serum Albumin (BSA)

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Thin-Layer Chromatography (TLC) plates

-

High-Performance Liquid Chromatography (HPLC) system with an amino-phase column

Procedure:

-

Preparation of Colloidal Chitin: Treat crystalline chitin with concentrated HCl to prepare colloidal chitin, followed by extensive washing with deionized water to neutralize the pH.[3]

-

Enzymatic Hydrolysis (Small-Scale):

-

Incubate 5 mg of colloidal chitin with 100 units of chitinase and 40 µg of BSA (as a stabilizer) in 2 mL of 0.1 M sodium acetate buffer (pH 5.5).[4]

-

Carry out the hydrolysis at 30°C for 24 hours.[4]

-

Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by TLC to observe the formation of chitobiose and other chitooligosaccharides.[3][4]

-

-

Enzymatic Hydrolysis (Large-Scale):

-

Purification:

-

Filter the reaction mixture to remove any unreacted chitin.

-

Purify the resulting chitobiose from the supernatant using cellulose (B213188) bead filtration followed by preparative amino-phase HPLC.[1]

-

The final product can be obtained as the dihydrochloride salt.

-

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of this compound in methanol to obtain a range of concentrations (e.g., 0.25, 0.5, 1.0, 2.5, and 5 mg/mL).

-

In a 96-well plate, mix 100 µL of each this compound dilution with 25 µL of the DPPH solution.[5]

-

For the control, mix 100 µL of methanol with 25 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[5]

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.[5]

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral and intravenous administration in rats.

Materials:

-

This compound

-

Wistar rats

-

Saline solution

-

Syringes and needles for administration and blood collection

-

Centrifuge

-

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system

Procedure:

-

Animal Handling: Acclimate male Wistar rats to the experimental conditions for at least one week before the study.

-

Dosing:

-

Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.08, 0.17, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).[8]

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis:

-

Develop and validate a sensitive and selective UPLC-MS method for the quantification of chitobiose in rat plasma.[9]

-

Analyze the plasma samples to determine the concentration of chitobiose at each time point.

-

-

Pharmacokinetic Analysis:

Signaling Pathways and Mechanisms of Action

The biological effects of chitobiose are mediated through its interaction with various cellular pathways. A notable example is its utilization by bacteria, which is regulated by specific genetic operons.

The chb Operon in Escherichia coli

In Escherichia coli, the utilization of chitobiose is controlled by the chb (chitobiose) operon. This operon contains a set of genes that are responsible for the transport and metabolism of chitobiose. The regulation of the chb operon is a complex process involving multiple transcription factors.

Caption: Regulation of the chb operon in E. coli by Chitobiose.

The regulation involves the repressor protein NagC and the dual-function regulator ChbR. In the absence of chitobiose, NagC represses the operon. When chitobiose is transported into the cell and phosphorylated, it acts as an inducer, leading to the inactivation of NagC repression and the activation of ChbR, which in turn promotes the transcription of the chb genes.[10]

Conclusion

This compound is a versatile and promising compound for researchers, scientists, and drug development professionals. Its well-defined chemical properties, coupled with its significant biological activities, including antioxidant, prebiotic, and immunomodulatory effects, make it a subject of ongoing and future research. The experimental protocols provided herein offer a foundation for further investigation into its potential applications. A deeper understanding of its mechanisms of action, particularly its interaction with cellular signaling pathways, will be crucial in fully harnessing its therapeutic and biotechnological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Chitosan immunomodulation: insights into mechanisms of action on immune cells and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Production and Bioactivity-Guided Isolation of Antioxidants with α-Glucosidase Inhibitory and Anti-NO Properties from Marine Chitinous Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of chitobiose and chitotriose administered intravenously or orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics, bioavailability and tissue distribution of chitobiose and chitotriose in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

The Biological Role of Chitobiose Dihydrochloride: A Technical Guide for Researchers

Abstract

Chitobiose, a disaccharide repeating unit of the biopolymer chitin (B13524), is a molecule of significant interest across multiple biological disciplines. While its fundamental structure is simple, its roles are remarkably complex, acting as a critical nutrient source for microorganisms, a key signaling molecule in plant and animal immunity, and a promising candidate for therapeutic development. This technical guide provides an in-depth exploration of the biological functions of chitobiose, with a focus on its perception and downstream effects in various organisms. For experimental purposes, it is often utilized as chitobiose dihydrochloride (B599025), a salt form that confers enhanced stability and aqueous solubility.[1][2] This document details the signaling pathways it governs, presents quantitative data on its interactions, and provides standardized protocols for its study.

Introduction to Chitobiose

Chitobiose is a disaccharide composed of two β-1,4-linked D-glucosamine units.[1][3] It is the primary product of the enzymatic hydrolysis of chitin, the second most abundant polysaccharide in nature, which forms the structural basis of fungal cell walls and arthropod exoskeletons.[3][4] In experimental contexts, chitobiose is frequently supplied as chitobiose dihydrochloride (C₁₂H₂₄N₂O₉ · 2HCl), a stable, water-soluble salt that facilitates its use in aqueous buffers and culture media.[1][2][5][6] The biological activity is attributed to the chitobiose moiety itself.

Core Biological Roles and Signaling Pathways

Chitobiose functions as a fundamental biological messenger, eliciting distinct responses in different kingdoms of life. Its role is primarily dictated by the specific receptors and metabolic pathways present in an organism.

In Plants: A Potent Elicitor of Innate Immunity

In plants, chitobiose is recognized as a Microbe-Associated Molecular Pattern (MAMP), a conserved molecular signature that signals the presence of a potential fungal pathogen.[7][8][9] This recognition triggers a robust defense response known as MAMP-Triggered Immunity (MTI) or Pattern-Triggered Immunity (PTI).[8][10][11]

The signaling cascade is initiated at the plasma membrane by a multi-protein receptor complex. In the model plant Arabidopsis thaliana, the LysM-receptor-like kinase 5 (LYK5) has been identified as the primary high-affinity receptor for chitin oligomers.[10] Upon binding chitobiose, LYK5 forms a complex with the Chitin Elicitor Receptor Kinase 1 (CERK1/LYK1), which possesses an active intracellular kinase domain.[10][12] This binding event activates CERK1, initiating a phosphorylation cascade that propagates the signal into the cell. Downstream events include the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, a rapid influx of calcium ions, the production of reactive oxygen species (ROS), and large-scale transcriptional reprogramming, culminating in the synthesis of antimicrobial compounds and cell wall reinforcement to thwart fungal invasion.[8][13][14]

References

- 1. Buy Chitobiose (dihydrochloride) [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biologyonline.com [biologyonline.com]

- 4. LysM receptors recognize friend and foe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Frontiers | Transkingdom mechanism of MAMP generation by chitotriosidase feeds oligomeric chitin from fungal pathogens and allergens into TLR2-mediated innate immune sensing [frontiersin.org]

- 8. Frontiers | MAMP (microbe-associated molecular pattern) triggered immunity in plants [frontiersin.org]

- 9. patrinum.ch [patrinum.ch]

- 10. Knowing me, knowing you: Self and non-self recognition in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants | MDPI [mdpi.com]

- 12. Role of LysM receptors in chitin-triggered plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Plant Defense Proteins: Recent Discoveries and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Chitobiose Dihydrochloride synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Chitobiose Dihydrochloride (B599025)

Introduction

Chitobiose dihydrochloride is a disaccharide composed of two β-1,4-linked D-glucosamine units.[1][2][3] It is the repeating dimer of chitosan (B1678972) and a fundamental structural component of chitin (B13524), a polymer found in crustacean exoskeletons and fungal cell walls.[1] The dihydrochloride salt form enhances its solubility and stability in aqueous solutions.[1] This compound is of significant interest to researchers and drug development professionals due to its biological activities, including antioxidant and prebiotic properties, and its role as a versatile building block in pharmaceutical and biotechnological applications.[1][4] It serves as a key substrate in enzymatic reactions and in the study of glycoproteins and polysaccharides.[4]

This guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, focusing on enzymatic and chemical approaches. It includes detailed experimental protocols, quantitative data for comparison, and workflow visualizations to support researchers in its practical application.

Synthesis of this compound

The production of chitobiose can be broadly categorized into two main strategies: enzymatic hydrolysis of chitin and multi-step chemical synthesis.

Enzymatic Synthesis via Chitin Hydrolysis

Enzymatic synthesis is a highly effective method that utilizes specific enzymes, known as chitinases, to depolymerize chitin directly into chitobiose. This biocatalytic approach is often preferred for its high specificity and yield.[1][5] Marine bacteria of the genus Vibrio, such as Vibrio campbellii, produce highly processive endo-chitinases (e.g., VhChiA) that are particularly efficient at this conversion.[1][5]

Caption: Workflow for the enzymatic production of chitobiose.

Experimental Protocol: Enzymatic Hydrolysis of Colloidal Chitin

This protocol is adapted from a large-scale production method using recombinant chitinase from Vibrio campbellii.[1][5]

-

Substrate Preparation: Prepare colloidal shrimp chitin from raw chitin food waste.

-

Reaction Setup: In a 1-liter reaction vessel, combine 1 gram of colloidal shrimp chitin with a buffered solution (e.g., 0.1 M sodium acetate, pH 5.5).

-

Enzyme Addition: Add a defined activity of recombinant VhChiA chitinase. Bovine serum albumin (BSA) can be included as a stabilizer to maintain enzyme activity over extended periods.[1][5]

-

Incubation: Incubate the reaction mixture at 30°C for 24 hours.[1]

-

Reaction Termination: Terminate the reaction by heating the mixture to 98°C for 5 minutes.

-

Clarification: Centrifuge the mixture to remove any remaining solids. The supernatant contains the crude chitobiose product.

Data Presentation: Yield and Purity of Enzymatic Synthesis

| Chitin Source | Scale | Isolated Yield (mg per g Chitin) | Final Purity (%) | Reference |

| Shrimp Chitin | Small-scale (5 mg) | N/A | 96 | [1] |

| Squid Pen Chitin | Small-scale | N/A | 91 | [5] |

| Crab Shell Chitin | Small-scale | N/A | 91 | [5] |

| Shrimp Chitin | Large-scale (1 g) | 200 | >99 | [1][5] |

Chemical Synthesis Approaches

Chemical methods provide an alternative route to chitobiose, either through the degradation of chitin or the complete assembly from monosaccharide precursors.

A key chemical strategy involves the selective removal of acetyl groups from the chitin polymer, followed by hydrolysis to yield this compound.[1] The degree of deacetylation can be controlled by the choice of reagents and reaction conditions.

Caption: General workflow for full chemical assembly of chitobiose.

Data Presentation: Comparison of Chemical Deacetylation Routes

| Reagent System | Temperature / Time | Degree of Deacetylation (%) | Key Features | Reference |

| 50% aq. NaOH | 100°C, 3–4 h | 80 – 85 | Robust, inexpensive; risk of polymer depolymerization. | [1] |

| 1-Butyl-3-methyl-imidazolium acetate | 100°C, 2 h | 86 | Mild; compatible with chromatography. | [1] |

| Choline chloride : malic acid eutectic | 120°C, 24 h | 32 – 40 | Metal-free, recyclable solvent. | [1] |

| Vibratory milling + humidity ageing | Ambient – 50°C, 24–72 h | 50 – 75 | Solvent-minimal; maintains molecular weight. | [1] |

The complete chemical synthesis of chitobiose requires precise control of regio- and stereochemistry during the formation of the β-(1→4) glycosidic bond.[1] This is achieved using orthogonal protecting groups on glucosamine donor and acceptor molecules.

Experimental Protocol: General Glycosylation Coupling

-

Precursor Preparation: Synthesize suitable glucosamine donor (e.g., trichloroacetimidate) and acceptor molecules with orthogonal nitrogen-protecting groups (e.g., benzyloxycarbonyl, phthalimido).[1]

-

Coupling Reaction: Promote the coupling of the donor and acceptor using a Lewis acid such as boron-trifluoride etherate to form the protected disaccharide.

-

Purification: Purify the resulting disaccharide using column chromatography.

-

Deprotection: Remove all protecting groups in subsequent steps to yield the final chitobiose product, which is then converted to the dihydrochloride salt.

This approach has been shown to furnish the target disaccharides in 65-75% isolated yield with complete β-selectivity.[1]

Purification of this compound

Regardless of the synthesis method, purification is a critical step to isolate chitobiose from by-products such as monosaccharides, other oligosaccharides, and salts.[1][5] A multi-step chromatographic process is typically employed for achieving high purity.[5][6]

Caption: Multi-step chromatographic purification of chitobiose.

Experimental Protocol: Preparative HPLC Purification

This protocol describes the final desalting and purification step to obtain highly pure chitobiose.[5][6]

-

Initial Cleanup: Pass the crude, clarified hydrolysate through a gel filtration column (e.g., packed with cellulose (B213188) beads) to perform an initial separation. Pool and concentrate the fractions containing chitobiose.[6]

-

Sample Preparation: Dissolve the resulting chitobiose/salt powder (e.g., 1 gram) in deionized water (e.g., 3 mL).[5][6]

-

HPLC System: Use a preparative HPLC system equipped with an amino-phase column (e.g., Asahipak NH₂P-50 10E, 10.0 mm × 250 mm).[5]

-

Injection: Inject aliquots (e.g., 45 µL) of the dissolved sample multiple times onto the column.[5][6]

-

Elution Conditions:

-

Fraction Collection: Collect the fractions corresponding to the chitobiose peak, which elutes after the salt peak.[5]

-

Final Processing: Pool the pure fractions, concentrate the solution using a rotary evaporator, and then freeze-dry (lyophilize) to obtain the final product as a highly purified powder.[6]

This purification strategy has been demonstrated to yield chitobiose with a purity exceeding 99%.[5]

References

- 1. Buy Chitobiose (dihydrochloride) [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Chitobiose Dihydrochloride: A Technical Deep Dive into the Bioactive Chitin Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitobiose dihydrochloride (B599025), the dimer of β-1,4-linked glucosamine (B1671600) units, represents a fundamental building block of chitosan, the deacetylated form of chitin (B13524). As the most abundant aminopolysaccharide in nature, chitin and its derivatives have garnered significant interest for their diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth exploration of chitobiose dihydrochloride, focusing on its chemical properties, biological functions, and the underlying molecular mechanisms. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to serve as a comprehensive resource for researchers in the fields of drug discovery, functional foods, and biomaterials.

Chemical and Physical Properties

This compound is the salt form of chitobiose, which enhances its solubility in aqueous solutions. Its chemical structure consists of two glucose derivative units linked together.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₆Cl₂N₂O₉ | [1][2] |

| Molecular Weight | 413.25 g/mol | [1][2] |

| CAS Number | 115350-24-8 | [2] |

| Appearance | White to off-white powder | [2] |

| Solubility | Soluble in water | [2] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and prebiotic effects. These properties are attributed to its unique chemical structure and its ability to interact with various cellular targets and signaling pathways.

Antioxidant Activity

Chitobiose has demonstrated significant radical scavenging capabilities. The antioxidant activity is often attributed to the presence of amino groups in its structure, which can donate electrons to neutralize free radicals.

Table of Antioxidant Activity of Chitobiose

| Assay | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| Hydroxyl Radical Scavenging (ZnO photolysis) | 30 | Aminoguanidine | - | [3] |

| Pyridoxamine | - | [3] | ||

| Trolox | - | [3] | ||

| Hydroxyl Radical Scavenging (H₂O₂ + Cu²⁺) | 18 | Aminoguanidine | 85 | [3] |

| Pyridoxamine | 10 | [3] | ||

| Trolox | 95 | [3] |

Anti-inflammatory Activity

Chitooligosaccharides, including chitobiose, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation leads to a reduction in the production of pro-inflammatory mediators.

Chitooligosaccharides can inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By doing so, they suppress the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as iNOS and COX-2 that produce inflammatory mediators.

References

- 1. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages [mdpi.com]

Chitobiose Dihydrochloride: A Technical Guide to its Health Benefits and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chitobiose, a disaccharide derived from the deacetylation of chitin, and its dihydrochloride (B599025) salt, have garnered significant attention for their potential health benefits, primarily attributed to their antioxidant properties. This technical guide provides a comprehensive overview of the current scientific understanding of Chitobiose Dihydrochloride's antioxidant capabilities, the underlying molecular mechanisms, and detailed experimental methodologies for its evaluation. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a deeper understanding for research and development applications. While much of the research has been conducted on chitobiose and chitooligosaccharides (COS), the dihydrochloride salt is noted to possess enhanced water solubility and stability, with comparable biological activity.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. There is a growing interest in identifying novel, natural antioxidants with therapeutic potential.

Chitobiose (a dimer of β-1,4-linked glucosamine (B1671600) units) is a component of chitooligosaccharides (COS), which are hydrolysis products of chitosan.[1] Chitobiose has demonstrated significant antioxidant activity in various in vitro and in vivo models.[1][2] The dihydrochloride salt of chitobiose is a commercially available form that offers improved solubility and stability, making it a suitable candidate for research and pharmaceutical development. This guide will delve into the technical details of its antioxidant properties.

Antioxidant Properties of Chitobiose: Quantitative Data

The antioxidant activity of chitobiose has been quantified in several studies using various assays that measure its ability to scavenge different types of free radicals. The following tables summarize the key quantitative findings.

Table 1: In Vitro Radical Scavenging Activity of Chitobiose

| Radical Scavenged/Assay | IC50 Value (µM) | Reference Compound | IC50 of Reference (µM) | Source |

| Hydroxyl Radical (Photolysis of ZnO) | 30 | Aminoguanidine | 80 | [1][3] |

| Pyridoxamine | 85 | [1][3] | ||

| Trolox | 95 | [1][3] | ||

| Inhibition of Benzoate (B1203000) Hydroxylation | 18 | Aminoguanidine | 10 | [1][3] |

| Pyridoxamine | 85 | [1][3] | ||

| Trolox | 95 | [1][3] | ||

| Superoxide (B77818) Radical | Not explicitly quantified with IC50, but showed scavenging ability. | Trolox | Showed scavenging ability. | [1][3] |

Table 2: In Vivo Antioxidant Enzyme Activity of Chitooligosaccharides (COS) in a High-Fat Diet Mouse Model

| Enzyme | Organ/Tissue | Effect of 0.5% COS in Diet | Source |

| Superoxide Dismutase (SOD) | Stomach, Liver, Serum | Significant Increase | [2] |

| Catalase (CAT) | Stomach, Liver, Serum | Significant Increase | [2] |

| Glutathione Peroxidase (GPx) | Stomach, Liver, Serum | Significant Increase | [2] |

Molecular Mechanisms of Antioxidant Action

Recent research has begun to elucidate the molecular pathways through which chitobiose and chitooligosaccharides exert their antioxidant effects. The primary mechanisms identified involve the modulation of the Keap1-Nrf2 and MAPK signaling pathways.

The Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or inducers like COS, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[1][4] Studies have shown that COS can stimulate the nuclear translocation of Nrf2, leading to increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD).[1][5]

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is involved in cellular responses to stress. Over-activation of MAPK pathways can contribute to oxidative stress-induced apoptosis. Studies have demonstrated that chitooligosaccharides can suppress the phosphorylation of p38, JNK, and ERK induced by stressors like ethanol.[1][6] This inhibitory effect on MAPK signaling contributes to the cytoprotective and antioxidant effects of COS.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays cited in the quantitative data section.

Hydroxyl Radical Scavenging Activity Assay (ZnO Photolysis Method)

This assay is based on the generation of hydroxyl radicals by the photolysis of zinc oxide and their subsequent detection. The scavenging activity of chitobiose is measured by its ability to reduce the concentration of these radicals.[1][3]

Materials:

-

This compound

-

Zinc Oxide (ZnO)

-

Reference compounds (Aminoguanidine, Pyridoxamine, Trolox)

-

Phosphate (B84403) buffer (pH 7.4)

-

Reagents for hydroxyl radical detection (e.g., salicylate (B1505791), leading to the formation of 2,3-dihydroxybenzoic acid, detectable by HPLC)

-

High-pressure mercury lamp

Procedure:

-

Prepare a suspension of ZnO in phosphate buffer.

-

Add the test compound (this compound or reference compound) at various concentrations to the ZnO suspension.

-

Add the detection reagent (e.g., sodium salicylate).

-

Expose the mixture to UV irradiation from a high-pressure mercury lamp for a defined period to initiate the photolysis of ZnO and generation of hydroxyl radicals.

-

Terminate the reaction and analyze the concentration of the hydroxylated product (e.g., 2,3-dihydroxybenzoic acid) using HPLC with a UV or electrochemical detector.

-

The scavenging activity is calculated as the percentage inhibition of the formation of the hydroxylated product compared to a control without the scavenger.

-

The IC50 value is determined by plotting the percentage inhibition against the concentration of the test compound.

Superoxide Radical Scavenging Activity Assay (PMS-NADH System)

This non-enzymatic method generates superoxide radicals through the reaction of phenazine (B1670421) methosulfate (PMS) and NADH. The superoxide radicals then reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product. The scavenging activity is determined by the inhibition of this color formation.[1][3][7][8]

Materials:

-

This compound

-

Tris-HCl buffer (e.g., 16 mM, pH 8.0)

-

Phenazine methosulfate (PMS) solution (e.g., 30 µM)

-

Nicotinamide adenine (B156593) dinucleotide (NADH) solution (e.g., 338 µM)

-

Nitroblue tetrazolium (NBT) solution (e.g., 72 µM)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing Tris-HCl buffer, PMS, and NADH.

-

Add the test compound (this compound) at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the NBT solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).

-

Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm).

-

A control is run without the test compound.

-

The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value can be determined from a dose-response curve.

Inhibition of Benzoate Hydroxylation Assay

This assay measures the ability of a compound to inhibit the hydroxylation of benzoate to salicylate, a reaction often mediated by hydroxyl radicals generated, for example, by a Fenton-like reaction (H₂O₂ and a metal catalyst like Cu²⁺).[1][3]

Materials:

-

This compound

-

Sodium benzoate

-

Hydrogen peroxide (H₂O₂)

-

Copper (II) sulfate (B86663) (CuSO₄)

-

Phosphate buffer (pH 7.4)

-

Reagents for stopping the reaction (e.g., strong acid)

-

HPLC system with a fluorescence or UV detector

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, sodium benzoate, and CuSO₄.

-

Add the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding H₂O₂.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by adding a stopping reagent.

-

Analyze the concentration of the formed salicylate using HPLC.

-

The inhibitory activity is calculated as the percentage decrease in salicylate formation compared to a control without the inhibitor.

-

Determine the IC50 value from the dose-inhibition curve.

Conclusion and Future Directions

The available scientific evidence strongly suggests that chitobiose, and by extension its more soluble dihydrochloride salt, possesses significant antioxidant properties. These properties are manifested through direct radical scavenging and the modulation of key cellular signaling pathways, including the Keap1-Nrf2 and MAPK pathways. The quantitative data presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound in conditions associated with oxidative stress.

Future research should focus on several key areas:

-

Direct Comparative Studies: Head-to-head studies comparing the antioxidant efficacy of chitobiose and this compound are needed to scientifically validate the assumption of comparable activity.

-

In Vivo Efficacy: While some in vivo data exists for COS, more extensive studies are required to establish the bioavailability, pharmacokinetics, and in vivo antioxidant efficacy of this compound for specific disease models.

-

Mechanism of Action: Further investigation into the precise molecular interactions between chitobiose and the components of the Keap1-Nrf2 and MAPK pathways will provide a more detailed understanding of its mechanism of action.

References

- 1. Chitooligosaccharides inhibit ethanol-induced oxidative stress via activation of Nrf2 and reduction of MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Updates in Pharmacological Properties of Chitooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant activities of chitobiose and chitotriose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Chitooligosaccharide-mediated neuroprotection is associated with modulation of Hsps expression and reduction of MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Prebiotic Potential of Chitobiose on Gut Microbiota: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current scientific understanding of the prebiotic effects of chitobiose. It is important to note that the majority of the available research has been conducted on chitobiose or general chitooligosaccharides (COS), and not specifically on Chitobiose Dihydrochloride. Therefore, the findings presented herein are extrapolated from studies on these closely related compounds.

Executive Summary

Chitobiose, a disaccharide composed of two β-1,4-linked D-glucosamine units, is emerging as a promising prebiotic agent with the potential to modulate the gut microbiota and confer health benefits. As a primary component of chitooligosaccharides (COS), chitobiose has been shown to selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and certain Lactobacillus species, while influencing the overall composition of the gut microbial community. The fermentation of chitobiose by gut microbes leads to the production of short-chain fatty acids (SCFAs), particularly butyrate (B1204436), which is a key energy source for colonocytes and has been linked to various health-promoting effects, including the amelioration of metabolic disorders. This technical guide provides a comprehensive overview of the prebiotic effects of chitobiose, detailing its impact on gut microbiota composition and SCFA production, outlining the experimental protocols used in key studies, and visualizing the proposed mechanisms of action.

Modulation of Gut Microbiota Composition

In vitro and in vivo studies have demonstrated that chitobiose and other chitooligosaccharides can significantly alter the composition of the gut microbiota. These changes are generally characterized by an increase in the abundance of beneficial bacteria and a decrease in potentially pathogenic ones.

A study on the in vitro fermentation of chitobiose (referred to as OC) and chitotriose (TOC) with fecal samples from patients with nonalcoholic fatty liver disease (NAFLD) revealed a shift in the microbial community towards that of healthy individuals[1]. Specifically, both OC and TOC increased the relative abundance of Fusobacteria while reducing Actinobacteria and the ratio of Firmicutes to Bacteroidetes[1]. At the genus level, chitobiose was found to target Fusobacterium, Clostridium sensu stricto 13, and Parabacteroides[1]. Another study highlighted that COS, including chitobiose, promoted the growth of beneficial genera such as Bacteroides and Faecalibacterium, while suppressing the pathogenic genus Klebsiella[2].

Furthermore, research has shown that chitooligosaccharides can stimulate the growth of most Lactobacillus species and Bifidobacterium bifidum[3]. The specific growth rate of B. bifidum was observed to increase with higher concentrations of COS[3].

Table 1: Effects of Chitobiose and Chitooligosaccharides (COS) on Gut Microbiota Composition

| Microbial Group | Effect | Study Type | Reference |

| Phylum Level | |||

| Fusobacteria | Increased relative abundance | In vitro fermentation (human fecal samples) | [1] |

| Actinobacteria | Reduced relative abundance | In vitro fermentation (human fecal samples) | [1] |

| Firmicutes/Bacteroidetes Ratio | Reduced | In vitro fermentation (human fecal samples) | [1][2] |

| Proteobacteria | Decreased | In vitro and in vivo (mice) | [2][4] |

| Bacteroidetes | Increased | In vitro (human fecal samples) | [2] |

| Genus Level | |||

| Bifidobacterium | Stimulated growth | In vitro | [3][5] |

| Lactobacillus | Stimulated growth (species-dependent) | In vitro | [3] |

| Fusobacterium | Increased relative abundance | In vitro fermentation (human fecal samples) | [1] |

| Clostridium sensu stricto 13 | Increased relative abundance | In vitro fermentation (human fecal samples) | [1] |

| Parabacteroides | Increased relative abundance | In vitro fermentation (human fecal samples) | [1] |

| Bacteroides | Promoted generation | In vitro (human fecal samples) | [2] |

| Faecalibacterium | Promoted generation | In vitro (human fecal samples) | [2] |

| Klebsiella | Suppressed | In vitro (human fecal samples) | [2] |

| Escherichia/Shigella | Decreased | In vitro fermentation (mice fecal samples) | [4] |

| Akkermansia | Increased abundance | In vivo (mice) | [4] |

| Desulfovibrio | Reduced population | In vivo (mice) | [4] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics like chitobiose by the gut microbiota results in the production of SCFAs, which are key metabolites for gut health[6][7]. The primary SCFAs are acetate, propionate, and butyrate[8][9].

A significant finding is that chitobiose fermentation leads to a notable increase in butyric acid. An in vivo study in ob/ob mice demonstrated that administration of chitobiose (COS2) significantly increased the content of butyric acid in the feces[10]. This is consistent with in vitro anaerobic fermentation studies using human fecal samples, which showed that chitobiose promotes the growth of butyrate-producing bacteria like Clostridium_butyricum, Clostridium, and Parabacteroides[10]. In another study, COS supplementation was found to dramatically increase the levels of acetic acid while reducing the concentrations of propionic and butyric acids[2]. The differing results for butyrate could be due to the specific composition of the COS used in the studies.

Table 2: Effects of Chitobiose and Chitooligosaccharides (COS) on Short-Chain Fatty Acid (SCFA) Production

| SCFA | Effect | Study Type | Reference |

| Butyric Acid | Significantly increased | In vivo (ob/ob mice) | [10] |

| Butyric Acid | Increased production | In vitro anaerobic fermentation (human fecal samples) | [10] |

| Acetic Acid | Dramatically increased | In vitro and in vivo studies | [2] |

| Propionic Acid | Significantly increased | In vivo (ob/ob mice) | [10] |

| Propionic Acid | Reduced concentration | In vitro and in vivo studies | [2] |

| Butyric Acid | Reduced concentration | In vitro and in vivo studies | [2] |

| Total SCFAs | Significantly increased | In vivo (ob/ob mice) | [10] |

Experimental Protocols

In Vitro Fecal Fermentation

In vitro fermentation models are commonly used to assess the prebiotic potential of substances by simulating the conditions of the human colon[11].

Objective: To evaluate the effect of chitobiose on the composition and metabolic activity of the gut microbiota.

Methodology:

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months. The samples are pooled and homogenized in a pre-reduced anaerobic buffer to create a fecal slurry.

-

Fermentation Medium: A basal fermentation medium is prepared containing nutrients essential for bacterial growth, with chitobiose added as the sole carbohydrate source at a specific concentration (e.g., 10 mg/mL)[12]. A control group without any added carbohydrate and a positive control group with a known prebiotic like fructooligosaccharides (FOS) are also included.

-

Incubation: The fecal slurry is inoculated into the fermentation medium under strict anaerobic conditions. The cultures are then incubated at 37°C for a specified period (e.g., 24-48 hours).

-

Sample Analysis:

-

Microbiota Composition: Bacterial DNA is extracted from the fermentation cultures at different time points. 16S rRNA gene sequencing is performed to analyze the changes in the microbial community structure.

-

SCFA Analysis: The concentrations of SCFAs (acetate, propionate, butyrate) in the fermentation broth are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC)[13].

-

In Vivo Animal Studies

Animal models, particularly mice, are frequently used to investigate the physiological effects of prebiotics in a whole-organism context.

Objective: To determine the in vivo effects of chitobiose supplementation on gut microbiota, SCFA production, and host metabolism.

Methodology:

-

Animal Model: A relevant animal model is selected, such as ob/ob mice for studying metabolic syndrome[10]. The animals are housed in a controlled environment and acclimatized before the experiment.

-

Experimental Groups: The animals are randomly divided into groups: a control group receiving a standard diet, and one or more experimental groups receiving the standard diet supplemented with chitobiose at different dosages (e.g., low and high doses)[10].

-

Treatment Period: The dietary intervention is carried out for a specific duration, for instance, several weeks.

-

Sample Collection and Analysis:

-

Fecal Samples: Fecal samples are collected at baseline and at the end of the treatment period for analysis of microbiota composition (via 16S rRNA sequencing) and SCFA concentrations (via GC or HPLC).

-

Tissue and Blood Samples: At the end of the study, blood and tissue samples (e.g., liver, adipose tissue) may be collected to analyze metabolic parameters and gene expression related to lipid metabolism and inflammation.

-

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of Chitobiose-Mediated Lipid Lowering via the Liver-Gut Axis

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of chitooligosaccharides on human gut microbiota and antiglycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Exploring Effects of Chitosan Oligosaccharides on Mice Gut Microbiota in in vitro Fermentation and Animal Model [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. preprints.org [preprints.org]

- 10. Chitobiose exhibited a lipid-lowering effect in ob/ob−/− mice via butyric acid enrolled liver–gut crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro fermentation models to study how exogenous factors shape the gut microbiome: applications, pros and cons [gutmicrobiotaforhealth.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro fermentation of raffinose by the human gut bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chitobiose Dihydrochloride in Chitinase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitinases, enzymes that hydrolyze chitin (B13524), are gaining prominence as therapeutic targets in a variety of diseases characterized by inflammation and fibrosis, including inflammatory bowel disease, idiopathic pulmonary fibrosis, and certain cancers.[1][2][3] The development of potent and specific chitinase (B1577495) inhibitors requires robust and reliable high-throughput screening (HTS) assays. Chitobiose Dihydrochloride, a disaccharide composed of two β-1,4-linked N-acetylglucosamine (GlcNAc) units, serves as a natural substrate for chitinases and is ideal for developing such assays.[4]

These application notes provide a detailed protocol for a coupled enzyme assay to determine chitinase activity using this compound. This method offers a sensitive and quantitative approach suitable for enzyme characterization and inhibitor screening.

Principle of the Assay

Direct measurement of the enzymatic hydrolysis of this compound is challenging as the product, N-acetylglucosamine (GlcNAc), is not inherently chromogenic or fluorogenic. Therefore, a coupled enzyme assay is employed. The assay is based on the following two-step reaction:

-

Chitinase Reaction: Chitinase hydrolyzes this compound to produce two molecules of N-acetylglucosamine (GlcNAc).

-

Coupled Enzyme Reaction for Detection: The GlcNAc produced is then quantified in a reaction catalyzed by N-acetylglucosamine kinase (NagK). NagK phosphorylates GlcNAc to GlcNAc-6-phosphate, utilizing ATP and producing ADP. The ADP is then used in a cascade involving pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH), which results in the oxidation of NADH to NAD+. The decrease in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the amount of GlcNAc produced, and thus to the chitinase activity.[5]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to chitinase activity assays.

Table 1: Kinetic Parameters of Various Chitinases

| Enzyme Source | Substrate | Km | Vmax | kcat | Catalytic Efficiency (kcat/Km) | Reference |

| Vibrio campbellii (VhChiA) | pNP-(GlcNAc)2 | 216 µM | 6.5 nmol/min/µg | - | - | |

| Penicillium oxalicum k10 | Colloidal Chitin | 12.56 mg/mL | 1.05 µM/min/mg | 0.22 s-1 | - | [6] |

| Chitiniphilus shinanonensis (CsChiE) | Colloidal Chitin | - | - | 3.9 x 103 s-1 | 0.6 x 103 s-1mg-1mL | [7] |

| Bacillus licheniformis strain JS | Colloidal Chitin | 4.28 mg/mL | 14.29 µ g/min/mL | - | - | [8] |

| Ipomoea carnea (ICChI) | p-nitrophenyl N-acetyl-β-D-glucosaminide | 0.5 mM | 2.5 x 10-8 Moles/min/µg | 29.0 s-1 | 58.0 mM-1s-1 |

Note: Kinetic data for chitinases with Chitobiose as the substrate is not widely reported. The provided data uses various chitin-derived substrates.

Table 2: Optimal Conditions for Chitinase Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) |

| Vibrio campbellii | 5.5 | 30 |

| Penicillium oxalicum k10 | 5.0 | 40 |

| Chitiniphilus shinanonensis | 7.0 | 50 |

| Bacillus licheniformis strain JS | 8.0 | 55 |

Experimental Protocols

Protocol 1: Coupled Chitinase Activity Assay Using this compound

This protocol is designed for a 96-well microplate format, suitable for high-throughput screening.

Materials:

-

This compound

-

Chitinase (enzyme to be tested)

-

N-acetylglucosamine (GlcNAc) standard

-

N-acetylglucosamine Kinase (NagK)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Adenosine-5'-triphosphate (ATP)

-

Phosphoenolpyruvate (PEP)

-

β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

This compound Stock Solution: Prepare a 100 mM stock solution in Assay Buffer.

-

N-acetylglucosamine (GlcNAc) Standard Curve: Prepare a series of dilutions of GlcNAc in Assay Buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM) to generate a standard curve.

-

Coupled Enzyme Mix: Prepare a master mix containing NagK, PK, LDH, ATP, PEP, and NADH in Assay Buffer. The final concentrations in the reaction well should be optimized, but a starting point is: 2 U/mL PK, 2 U/mL LDH, 1 mM ATP, 2 mM PEP, and 0.3 mM NADH.[9]

-

-

Assay Protocol:

-

Add 20 µL of either the GlcNAc standards, test samples (containing chitinase), or a negative control (Assay Buffer without chitinase) to the wells of the 96-well plate.

-

Add 20 µL of this compound solution at various concentrations (for kinetic studies) or a fixed saturating concentration (for inhibitor screening) to the wells.

-

Incubate the plate at the optimal temperature for the chitinase being tested for a predetermined time (e.g., 30-60 minutes). This is the Chitinase Reaction .

-

To initiate the Coupled Enzyme Reaction , add 160 µL of the Coupled Enzyme Mix to each well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADH consumption (decrease in A340 per minute) for each well.

-

Subtract the rate of the negative control from the rates of the standards and samples.

-

Plot the rate of NADH consumption for the GlcNAc standards against their concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of GlcNAc produced in the test samples.

-

Chitinase activity can be expressed as the amount of GlcNAc produced per unit time per amount of enzyme.

-

Protocol 2: Chitinase Inhibitor Screening Assay

This protocol is an adaptation of the activity assay for screening potential chitinase inhibitors.

Procedure:

-

Reagent Preparation: As described in Protocol 1. Also, prepare stock solutions of potential inhibitor compounds in a suitable solvent (e.g., DMSO).

-

Assay Protocol:

-

Add 10 µL of the inhibitor compound at various concentrations (or a fixed concentration for primary screening) to the wells of a 96-well plate. For control wells, add 10 µL of the solvent.

-

Add 10 µL of the chitinase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the Chitinase Reaction by adding 20 µL of this compound solution.

-

Incubate at the optimal temperature for the chitinase for 30-60 minutes.

-

Initiate the Coupled Enzyme Reaction by adding 160 µL of the Coupled Enzyme Mix.

-

Measure the absorbance at 340 nm as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration compared to the control (solvent only).

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Visualizations

Caption: Workflow of the coupled enzyme assay for chitinase activity.

Caption: Experimental workflow for chitinase inhibitor screening.

Caption: Role of Chitinase 1 in TGF-β signaling and fibrosis.

References

- 1. Chitinases and Chitinase-Like Proteins as Therapeutic Targets in Inflammatory Diseases, with a Special Focus on Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chitinases and Chitinase-Like Proteins as Therapeutic Targets in Inflammatory Diseases, with a Special Focus on Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting Chitinase 1 and Chitinase 3-Like 1 as Novel Therapeutic Strategy of Pulmonary Fibrosis [frontiersin.org]

- 4. Chitinases as key virulence factors in microbial pathogens: Understanding their role and potential as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. athenaes.com [athenaes.com]

- 6. A Broad-Specificity Chitinase from Penicillium oxalicum k10 Exhibits Antifungal Activity and Biodegradation Properties of Chitin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chitinase-E from Chitiniphilus shinanonensis generates chitobiose from chitin flakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Enzymatic Hydrolysis of Chitobiose Dihydrochloride

Introduction

Chitobiose, a disaccharide composed of two β-(1→4) linked N-acetyl-D-glucosamine (GlcNAc) units, is the primary repeating unit of chitin (B13524), a biopolymer abundant in nature. The hydrolysis of chitobiose into its constituent GlcNAc monomers is a critical reaction in various biological processes and has significant applications in biotechnology, food science, and drug development. GlcNAc is a precursor in vital metabolic pathways, including the hexosamine biosynthetic pathway, which is integral to the formation of UDP-GlcNAc, a substrate for protein O-GlcNAcylation that modulates numerous signaling pathways. This document provides a detailed protocol for the enzymatic hydrolysis of chitobiose dihydrochloride (B599025) using β-N-acetylhexosaminidase or chitinase (B1577495).

Principle

The enzymatic hydrolysis of chitobiose dihydrochloride involves the cleavage of the β-(1→4) glycosidic bond linking the two N-acetyl-D-glucosamine residues. This reaction is catalyzed by specific glycoside hydrolases, most notably β-N-acetylhexosaminidases (EC 3.2.1.52) or certain exochitinases (EC 3.2.1.14).[1][2] The dihydrochloride salt form of chitobiose enhances its stability and solubility in aqueous solutions.[3] The reaction yields two molecules of N-acetyl-D-glucosamine per molecule of chitobiose. The progress of the reaction can be monitored by quantifying the release of GlcNAc or the disappearance of the chitobiose substrate using techniques such as High-Performance Liquid Chromatography (HPLC) or colorimetric assays.

Experimental Protocol

Materials and Reagents

-

Substrate: this compound (C₁₆H₂₈N₂O₁₁·2HCl)

-

Enzymes (select one):

-

Buffer Solution: See Table 1 for recommended buffers based on the chosen enzyme. Common buffers include sodium acetate, sodium phosphate, or potassium phosphate.[6][7][8][9]

-

Reaction Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃) or heat inactivation (boiling water bath).[6][8]

-

Bovine Serum Albumin (BSA): (Optional, as a stabilizer for some enzymes).[7][8]

-

Deionized Water

-

Equipment:

-

Water bath or incubator capable of maintaining the optimal temperature (See Table 1).

-

pH meter.

-

Vortex mixer.

-

Microcentrifuge tubes.

-

Pipettes.

-

Boiling water bath or heat block.

-

HPLC system with an appropriate column (e.g., Aminex HPX-87H or Asahipak NH2P-50) for product analysis.[8]

-

Spectrophotometer (for colorimetric assays).

-

Data Presentation: Optimal Reaction Conditions

The optimal conditions for enzymatic hydrolysis can vary significantly depending on the source of the enzyme. The following table summarizes typical conditions reported in the literature. Researchers should perform pilot experiments to determine the optimal conditions for their specific enzyme and experimental setup.

| Parameter | β-N-Acetylhexosaminidase | Chitinase |

| Optimal pH | 4.0 - 7.0[1][5][7][10] | 5.5 - 7.0[6][8][9] |

| Optimal Temperature | 40°C - 60°C[5][7][10][11] | 30°C - 50°C[6][8][9] |

| Typical Buffer | Sodium Acetate, Potassium Phosphate | Sodium Acetate, Sodium Phosphate[6][8][9] |

| Enzyme Source Examples | Bacillus sp., Cabbage, Paraglaciecola hydrolytica[5][7][10] | Streptomyces griseus, Vibrio campbellii[6][8] |

Detailed Methodology

3.1. Reagent Preparation

-

Buffer Preparation: Prepare a 0.1 M stock solution of the selected buffer (e.g., Sodium Acetate). Adjust the pH to the optimal value for the chosen enzyme (see Table 1) using HCl or NaOH.

-

Substrate Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the prepared buffer. The concentration can be adjusted based on the specific experimental requirements.

-

Enzyme Solution: Immediately before use, prepare a working solution of the enzyme in the cold buffer. The final concentration in the reaction will depend on the enzyme's specific activity and should be determined empirically. A starting point could be 0.1 - 1.0 U/mL. If using BSA as a stabilizer, it can be added to the buffer used for enzyme dilution.[7][8]

3.2. Enzymatic Reaction

-

Set up microcentrifuge tubes for the reaction, including a negative control (no enzyme).

-

To each tube, add the appropriate volume of the substrate solution and buffer to achieve the desired final substrate concentration in the total reaction volume. For a 200 µL final reaction volume, one might add:

-

100 µL of 2X Substrate Solution

-

80 µL of 1X Buffer

-

-

Pre-incubate the tubes at the optimal temperature for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding the enzyme solution (e.g., 20 µL) to each tube (add an equal volume of buffer to the negative control).

-

Vortex briefly and incubate at the optimal temperature for the desired reaction time (e.g., 10 min to 24 hours).[8][12] Time course experiments are recommended to determine the optimal incubation period.

3.3. Reaction Termination

-

To stop the reaction, either:

-

After stopping the reaction, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the denatured enzyme and any insoluble material.

-

Collect the supernatant for analysis.

3.4. Product Analysis (HPLC)

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[6]

-

Analyze the sample for the presence of N-acetyl-D-glucosamine and the remaining chitobiose.

-

Quantify the product by comparing the peak area to a standard curve generated with known concentrations of GlcNAc.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for enzymatic hydrolysis of chitobiose.

Biological Pathway Diagram

Caption: Biological fate of chitobiose hydrolysis product.

References

- 1. N-acetyl-β-d-glucosaminidase - Wikipedia [en.wikipedia.org]

- 2. frontiersin.org [frontiersin.org]

- 3. Buy Chitobiose (dihydrochloride) [smolecule.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Characteristics of an β-N-Acetylhexosaminidase from Bacillus sp. CH11, Including its Transglycosylation Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. Identification and Characterization of a β-N-Acetylhexosaminidase with a Biosynthetic Activity from the Marine Bacterium Paraglaciecola hydrolytica S66T - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioeconomic production of high-quality chitobiose from chitin food wastes using an in-house chitinase from Vibrio campbellii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chitinase-E from Chitiniphilus shinanonensis generates chitobiose from chitin flakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purification and properties of beta-N-Acetylhexosaminidase from cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

Application Note: HPLC Analysis of Chitobiose Dihydrochloride and its Hydrolytic Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of chitobiose dihydrochloride (B599025) and its hydrolytic products using High-Performance Liquid Chromatography (HPLC). Chitobiose, a disaccharide composed of two β-1,4-linked D-glucosamine units, is a fundamental building block of chitin (B13524) and chitosan.[1][2] Its analysis is crucial in various fields, including biotechnology, pharmacology, and food science, for applications such as drug delivery, wound healing, and prebiotics.[3] This document outlines the acid hydrolysis of chitobiose dihydrochloride and the subsequent separation and quantification of the resulting oligosaccharides by HPLC.

Introduction

This compound is the salt form of chitobiose, which enhances its stability and solubility in aqueous solutions.[1] The hydrolysis of the β-1,4-glycosidic linkages in chitobiose and larger chito-oligosaccharides results in a mixture of smaller oligosaccharides and the monosaccharide D-glucosamine.[1] HPLC is a powerful technique for the separation and analysis of these structurally similar carbohydrate molecules. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal resolution. Amino-functionalized silica (B1680970) columns are commonly employed for the separation of oligosaccharides, utilizing a mobile phase of acetonitrile (B52724) and water.[4][5]

Experimental Protocols

Acid Hydrolysis of this compound

This protocol describes the acid-catalyzed hydrolysis of this compound to generate its constituent monosaccharide, D-glucosamine.

Materials:

-

This compound

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution (for neutralization)

-

Volumetric flasks

-

Heating block or water bath

-

pH meter or pH strips

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in deionized water to a final concentration of 1-5 mg/mL in a volumetric flask.

-

Acidification: Add concentrated HCl to the sample solution to achieve a final acid concentration of 4-7 N. For example, to prepare a 4N HCl solution, add the calculated volume of concentrated HCl to the chitobiose solution and dilute with deionized water to the final volume.[4]

-

Hydrolysis: Heat the acidified sample solution at a constant temperature of 70-90°C for a defined period (e.g., 15, 30, 60, 120 minutes) using a heating block or water bath with reflux to monitor the progress of hydrolysis.[4]

-

Neutralization: After the desired hydrolysis time, cool the reaction mixture to room temperature. Carefully neutralize the solution to approximately pH 7.0 by adding NaOH solution dropwise while monitoring the pH.

-

Dilution and Filtration: Dilute the neutralized hydrolysate to a suitable concentration for HPLC analysis with the mobile phase. Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Analysis of Hydrolytic Products

This protocol details the HPLC method for the separation and quantification of chitobiose and its hydrolytic products.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Refractive Index (RI) detector.

-

Column: An amino-functionalized silica column (e.g., Asahipak NH2P-50 4E or LiChrospher 100NH2) with dimensions of approximately 4.6 x 250 mm and a particle size of 5 µm is recommended.[4][5]

-

Mobile Phase: A mixture of acetonitrile and water. A common starting condition is a ratio of 75:25 (v/v) acetonitrile:water.[4] A gradient elution may be necessary for optimal separation of a mixture of oligosaccharides.[4][6]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Detection: UV detection at 210 nm or a Refractive Index Detector (RID).[7][8][9]

-

Injection Volume: 10-20 µL

Procedure:

-